molecular formula C11H9NO2 B6365758 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261931-28-5

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365758
CAS RN: 1261931-28-5
M. Wt: 187.19 g/mol
InChI Key: HJMUAJLRURGZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% (4-HPHP) is a synthetic compound with a variety of applications in scientific research. It is a white or slightly yellow crystalline powder, soluble in water and ethanol. 4-HPHP is widely used in biochemical, physiological, and pharmacological studies due to its unique properties.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used in studies of the structure and function of proteins, enzymes, and other biomolecules. It has also been used in studies of cell signaling pathways, gene expression, and drug metabolism. Additionally, 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% has been used in studies of the pharmacokinetics and pharmacodynamics of drugs, as well as in studies of the mechanisms of action of drugs.

Mechanism of Action

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% is a substrate for a number of enzymes, including cytochrome P450 (CYP) enzymes. It is metabolized by CYP enzymes to form 4-hydroxy-2-pyridine-N-oxide (4-HPNO), which is an active metabolite. 4-HPNO is a potent inhibitor of CYP enzymes, and is thought to be responsible for the pharmacological effects of 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95%.
Biochemical and Physiological Effects
4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP enzymes, which can lead to changes in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor. Additionally, 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in a laboratory setting. Additionally, it is a substrate for a variety of enzymes, which makes it useful for studying the metabolism of drugs and other compounds.
However, there are also some limitations to using 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is a relatively unstable compound, and it can degrade over time. Additionally, it can interfere with the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds.

Future Directions

The potential future directions for 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% research include further studies of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further studies of its pharmacokinetics and pharmacodynamics could be conducted, as well as its potential use as a therapeutic agent. Additionally, further studies of its interactions with other drugs and compounds could be conducted, as well as its potential use in drug delivery systems. Finally, further studies of its toxicity and safety could be conducted, as well as its potential use in the diagnosis and treatment of various diseases.

Synthesis Methods

4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-hydroxybenzophenone and 2-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95%. Another method involves the reaction of 2-hydroxybenzaldehyde and 2-hydroxypyridine in the presence of a base, such as potassium hydroxide, to form 4-(2-Hydroxyphenyl)-2-hydroxypyridine, 95%. Both of these methods are simple and efficient, and can be performed in a laboratory setting.

properties

IUPAC Name

4-(2-hydroxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10-4-2-1-3-9(10)8-5-6-12-11(14)7-8/h1-7,13H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUAJLRURGZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682523
Record name 4-(2-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyphenyl)-2-hydroxypyridine

CAS RN

1261931-28-5
Record name 4-(2-Hydroxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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